2-Isopropoxy-4,5-dimethylbenzaldehyde
Description
2-Isopropoxy-4,5-dimethylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an isopropoxy group at the 2-position and methyl groups at the 4- and 5-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of boronate esters for cross-coupling reactions, as demonstrated in the synthesis of 4,4,5,5-tetramethyl-2-(4-(carbazole-9-yl))phenyl-1,3,2-dioxaborolane . Its structure combines steric bulk from the isopropoxy group with the electron-withdrawing aldehyde functionality, making it a versatile reagent for tailored molecular architectures.
Properties
IUPAC Name |
4,5-dimethyl-2-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)14-12-6-10(4)9(3)5-11(12)7-13/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBYMJKICUEMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4,5-dimethylbenzaldehyde typically involves the alkylation of 4,5-dimethylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: 2-Isopropoxy-4,5-dimethylbenzoic acid.
Reduction: 2-Isopropoxy-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropoxy-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isopropoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzaldehyde Derivatives
The following analysis compares 2-Isopropoxy-4,5-dimethylbenzaldehyde with four analogous benzaldehyde derivatives, focusing on structural features, physicochemical properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Substituent Effects :
- The isopropoxy group in this compound introduces significant steric bulk compared to smaller substituents like methoxy (-OCH₃) or hydroxy (-OH). This bulk can hinder nucleophilic attacks or metal coordination in catalytic reactions .
- Electron-Donating vs. Withdrawing Groups : Methoxy and hydroxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the aldehyde group is electron-withdrawing, directing reactivity to specific ring positions.
Physicochemical Properties
- Stability and Storage :
- 4-Methoxy-2,5-dimethylbenzaldehyde requires cold storage (0–6°C), suggesting higher thermal sensitivity compared to the isopropoxy analog .
- 2-Hydroxy-3,5-dimethylbenzaldehyde is a liquid at room temperature with a low viscosity, contrasting with the solid or semi-solid states of methyl- and isopropoxy-substituted derivatives .
Research Findings and Case Studies
- Key Application : this compound was used in a 2013 study to synthesize carbazole-functionalized dioxaborolanes, achieving >95% yield under optimized cryogenic conditions. This highlights its reliability in forming complex boron-containing architectures .
- Comparative Limitations : Methoxy-substituted analogs (e.g., 4-Methoxy-2,5-dimethylbenzaldehyde) are more cost-effective for large-scale use but lack the steric precision required for specialized syntheses .
Biological Activity
2-Isopropoxy-4,5-dimethylbenzaldehyde is an organic compound characterized by its isopropoxy group and two methyl groups attached to a benzaldehyde core. Its molecular formula is C12H16O2. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
The compound can undergo various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form 2-Isopropoxy-4,5-dimethylbenzoic acid.
- Reduction : The aldehyde group can be reduced to produce 2-Isopropoxy-4,5-dimethylbenzyl alcohol.
- Substitution : The isopropoxy group can be substituted with other functional groups under appropriate conditions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can potentially alter enzymatic functions and affect various biochemical pathways. Additionally, the lipophilicity imparted by the isopropoxy group may enhance the compound's membrane permeability, influencing its bioavailability and distribution within biological systems.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains. This activity could be linked to its ability to disrupt cellular processes in microbial organisms.
- Antioxidant Activity : The aldehyde functionality may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems.
- Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development and therapeutic applications .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential as a natural preservative in food products.
- Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited notable scavenging activity against DPPH radicals. This finding supports its potential use as an antioxidant agent in health supplements or cosmetics .
Research Findings
Research surrounding this compound has highlighted its versatility and potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
